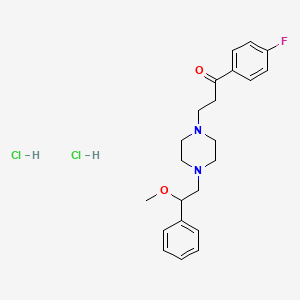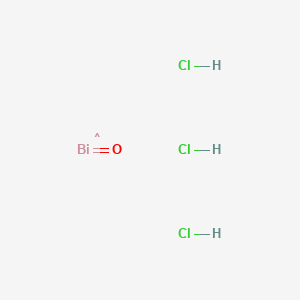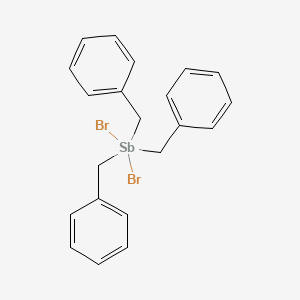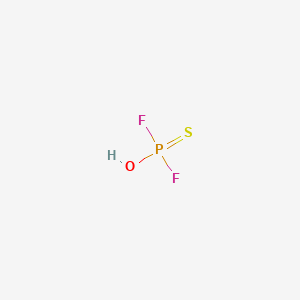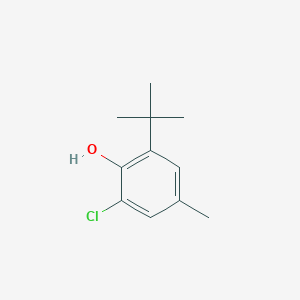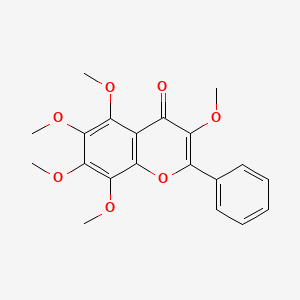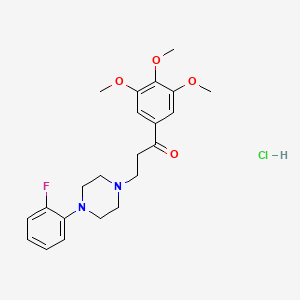
Carbonyl diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonyl diiodide, also known as diiodomethanone, is an organoiodine compound with the chemical formula CI₂O. It is a colorless to pale yellow crystalline solid that is highly reactive and used in various chemical reactions. The compound is known for its unique properties and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonyl diiodide can be synthesized through the reaction of carbon monoxide with iodine in the presence of a catalyst. One common method involves the use of a palladium catalyst to facilitate the reaction between carbon monoxide and iodine at elevated temperatures and pressures. The reaction can be represented as follows:
CO+I2→CI2O
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to its high reactivity and the challenges associated with handling and storage. advancements in chemical engineering and safety protocols have made it possible to produce and utilize this compound on a larger scale for specific applications.
Chemical Reactions Analysis
Types of Reactions: Carbonyl diiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and iodine.
Reduction: It can be reduced to form carbon monoxide and hydrogen iodide.
Substitution: It can participate in substitution reactions where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound.
Substitution Reagents: Nucleophiles such as amines or alcohols can react with this compound to form substituted products.
Major Products Formed:
Oxidation: Carbon dioxide (CO₂) and iodine (I₂).
Reduction: Carbon monoxide (CO) and hydrogen iodide (HI).
Substitution: Various substituted carbonyl compounds depending on the nucleophile used.
Scientific Research Applications
Carbonyl diiodide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of iodine atoms into organic molecules. It is also used in the synthesis of complex organic compounds.
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active molecules.
Medicine: this compound derivatives are being explored for their potential use in pharmaceuticals and as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which carbonyl diiodide exerts its effects involves its high reactivity and ability to participate in various chemical reactions. The compound can act as an electrophile, accepting electrons from nucleophiles, leading to the formation of new chemical bonds. Its reactivity is primarily due to the presence of the highly electronegative iodine atoms, which make the carbon atom in the carbonyl group highly electrophilic.
Comparison with Similar Compounds
Carbonyl Dichloride (Phosgene): Similar in structure but contains chlorine atoms instead of iodine.
Carbonyl Dibromide: Contains bromine atoms instead of iodine.
Carbonyl Difluoride: Contains fluorine atoms instead of iodine.
Comparison: Carbonyl diiodide is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its chlorine, bromine, and fluorine analogs. The larger atomic size and lower electronegativity of iodine compared to other halogens result in different reaction mechanisms and products.
Properties
CAS No. |
13353-01-0 |
|---|---|
Molecular Formula |
CI2O |
Molecular Weight |
281.819 g/mol |
IUPAC Name |
carbonyl diiodide |
InChI |
InChI=1S/CI2O/c2-1(3)4 |
InChI Key |
RVIQSSNDHKQZHH-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
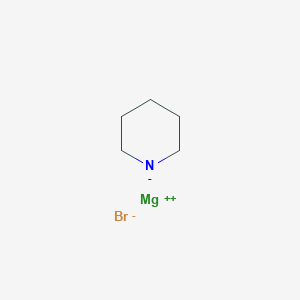

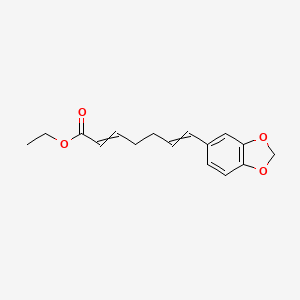
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)

